molecular formula C7HF13O3 B7805973 Perfluoro-4-isopropoxybutanoic acid CAS No. 801212-59-9

Perfluoro-4-isopropoxybutanoic acid

Cat. No.: B7805973
CAS No.: 801212-59-9
M. Wt: 380.06 g/mol
InChI Key: HFUCGDPRBKRBFR-UHFFFAOYSA-N
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Description

Perfluoro-4-isopropoxybutanoic acid is a perfluoroalkyl carboxylic acid with the molecular formula C7HF13O3. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications but also raise environmental and health concerns due to their persistence and bioaccumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-4-isopropoxybutanoic acid can be synthesized through the electrofluorination of the corresponding butyryl fluoride. This process involves the substitution of hydrogen atoms with fluorine atoms under electrochemical conditions, resulting in the formation of the perfluorinated compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrofluorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-4-isopropoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various perfluorinated derivatives, which are used in different industrial applications. These products retain the stability and resistance to degradation characteristic of PFAS .

Scientific Research Applications

Perfluoro-4-isopropoxybutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of perfluoro-4-isopropoxybutanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and other biomolecules, potentially disrupting their normal functions. This can lead to various biological effects, including changes in enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to perfluoro-4-isopropoxybutanoic acid include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to degradation, and specific reactivity patterns, making it valuable for specialized industrial applications .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O3/c8-2(9,1(21)22)3(10,11)7(19,20)23-4(12,5(13,14)15)6(16,17)18/h(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCGDPRBKRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663110
Record name Perfluoro-4-isopropoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801212-59-9
Record name Perfluoro-4-isopropoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-4-isopropoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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